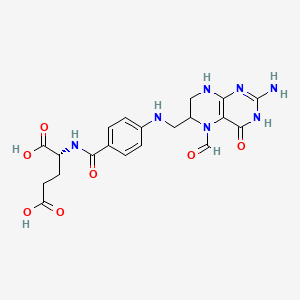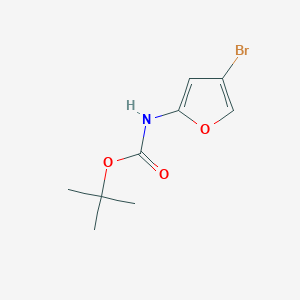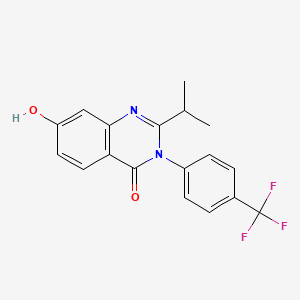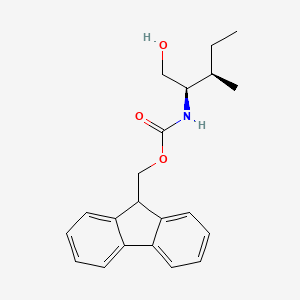
3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel- is a complex organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of difluorophenyl and nitrophenyl groups in the molecule suggests potential biological activity and utility in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel- typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step may involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with the oxazolidine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with 4-nitrophenol under dehydrating conditions, often using agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitrophenyl ester can yield the corresponding amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or H2/Pd (hydrogenation over palladium) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like AlCl3 (aluminum chloride) or FeCl3 (ferric chloride).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammatory diseases.
Biological Research: Studying the biological activity of difluorophenyl and nitrophenyl derivatives.
Industrial Chemistry: Used in the development of new materials or as a catalyst in organic reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, oxazolidines can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
類似化合物との比較
Similar Compounds
Oxazolidinones: Known for their antibacterial properties.
Fluorophenyl Derivatives: Often used in drug design for their enhanced metabolic stability and bioavailability.
Nitrophenyl Esters: Commonly used as intermediates in organic synthesis.
Uniqueness
The combination of oxazolidine, difluorophenyl, and nitrophenyl groups in this compound makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to other similar compounds.
特性
分子式 |
C17H12F2N2O6 |
|---|---|
分子量 |
378.28 g/mol |
IUPAC名 |
(4-nitrophenyl) (4S,5S)-4-(3,4-difluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C17H12F2N2O6/c1-9-15(10-2-7-13(18)14(19)8-10)20(16(22)26-9)17(23)27-12-5-3-11(4-6-12)21(24)25/h2-9,15H,1H3/t9-,15+/m0/s1 |
InChIキー |
DARRWSODOOEPJH-BJOHPYRUSA-N |
異性体SMILES |
C[C@H]1[C@@H](N(C(=O)O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F |
正規SMILES |
CC1C(N(C(=O)O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




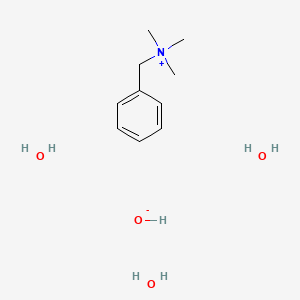





![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)

